molecular formula C12H11NO3 B11888001 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid

3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid

Cat. No.: B11888001
M. Wt: 217.22 g/mol
InChI Key: KTGPFZFQCVMSMM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid is a heterocyclic compound that features an indole fused with an oxazine ring. This unique structure imparts the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid typically involves the cyclization of indole derivatives with suitable reagents. One efficient method involves the addition-cyclization cascade of (1H-indol-2-yl)methanols with vinyl sulfonium salts, which affords oxazino[4,3-a]indole derivatives in high yields . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinoindole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products

The major products formed from these reactions include various substituted oxazinoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3,4-Dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its potential antidepressant activity is thought to be mediated through interactions with neurotransmitter receptors in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid apart is its fused oxazine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)10-8-4-1-2-5-9(8)13-6-3-7-16-11(10)13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGPFZFQCVMSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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